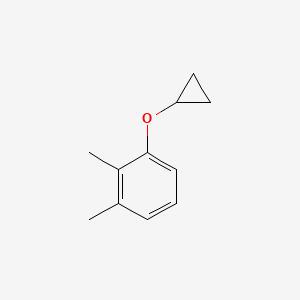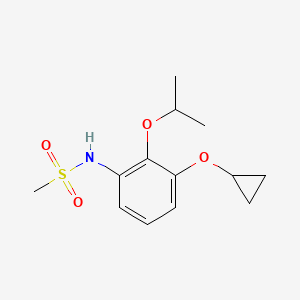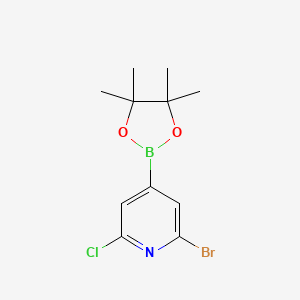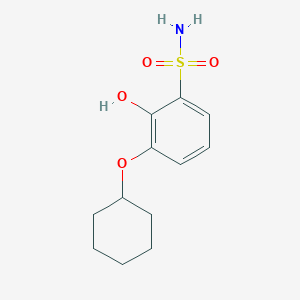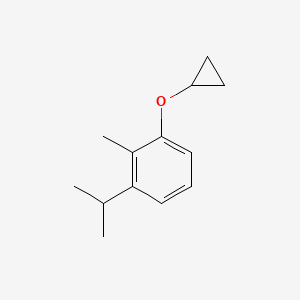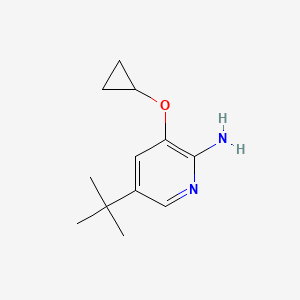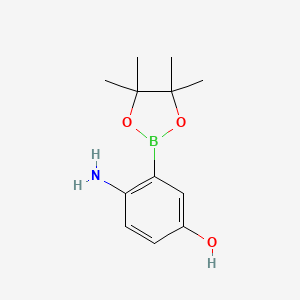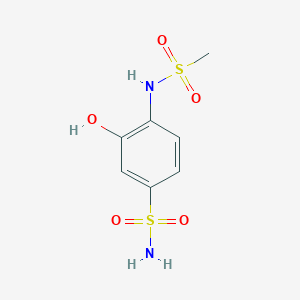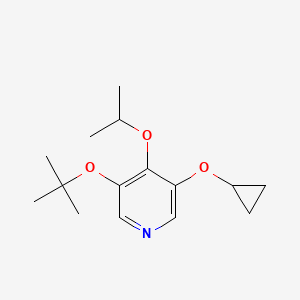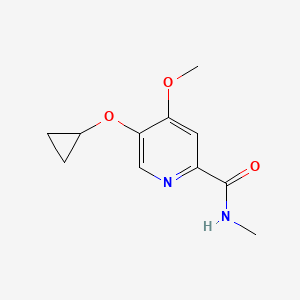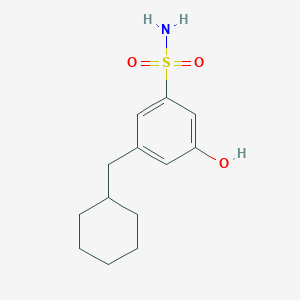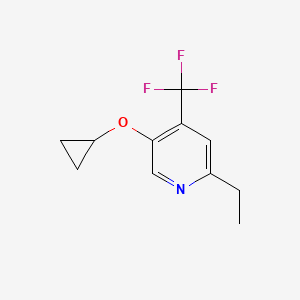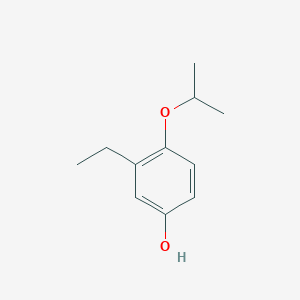
3-Ethyl-4-isopropoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-4-isopropoxyphenol is an organic compound with the molecular formula C11H16O2 It is a phenolic compound characterized by an ethyl group at the third position and an isopropoxy group at the fourth position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-isopropoxyphenol typically involves multiple steps, including hydroxyl protection, bromine substitution, etherification, and deprotection. One common method starts with p-methyl phenol as the raw material. The steps are as follows:
Hydroxyl Protection: Protect the hydroxyl group of p-methyl phenol.
Bromine Substitution: Introduce a bromine atom to the protected phenol.
Etherification: React the brominated intermediate with isopropyl alcohol to form the isopropoxy group.
Deprotection: Remove the protecting group to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve the use of inexpensive raw materials and solvents, and aim to achieve high yields under mild reaction conditions. The process typically includes the same steps as the synthetic route but optimized for large-scale production.
化学反応の分析
Types of Reactions
3-Ethyl-4-isopropoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are commonly used.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of this compound.
科学的研究の応用
3-Ethyl-4-isopropoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers and other industrial chemicals
作用機序
The mechanism of action of 3-Ethyl-4-isopropoxyphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic group can donate hydrogen atoms to neutralize free radicals.
Anti-inflammatory Effects: The compound may inhibit the production of pro-inflammatory cytokines.
Analgesic Properties: It may interact with opioid receptors to provide pain relief.
類似化合物との比較
Similar Compounds
3-Methyl-4-isopropylphenol: Similar structure but with a methyl group instead of an ethyl group.
4-Isopropoxyphenol: Lacks the ethyl group at the third position.
3-Ethylphenol: Lacks the isopropoxy group at the fourth position
Uniqueness
3-Ethyl-4-isopropoxyphenol is unique due to the presence of both an ethyl group and an isopropoxy group on the phenolic ring. This combination of substituents imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.
特性
分子式 |
C11H16O2 |
|---|---|
分子量 |
180.24 g/mol |
IUPAC名 |
3-ethyl-4-propan-2-yloxyphenol |
InChI |
InChI=1S/C11H16O2/c1-4-9-7-10(12)5-6-11(9)13-8(2)3/h5-8,12H,4H2,1-3H3 |
InChIキー |
FSFHEDJOHNYHGO-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC(=C1)O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


